An In-depth Technical Guide to the Receptor Target Binding Affinity of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride (AZ66)
An In-depth Technical Guide to the Receptor Target Binding Affinity of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride (AZ66)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the receptor binding profile of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, a compound also identified in scientific literature as AZ66. This document synthesizes available data on its high-affinity interactions with its primary targets, the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. We delve into the methodologies for determining binding affinity, explore the functional consequences of receptor engagement, and discuss the compound's selectivity profile. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential and mechanism of action of this and similar sigma receptor ligands.
Introduction: Unveiling the Pharmacological Identity of AZ66
3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, or AZ66, is a synthetic, small molecule that has garnered significant interest for its potent interaction with the sigma receptor system. Initially explored for its potential in the context of methamphetamine abuse, its pharmacological profile suggests broader applications in neuroscience and oncology research. AZ66 is characterized as a high-affinity sigma receptor antagonist, exhibiting nanomolar affinity for both σ₁ and σ₂ subtypes.[1] Understanding the precise nature of its binding to these receptors is paramount for elucidating its mechanism of action and predicting its physiological effects.
The sigma receptor system, once misclassified as a type of opioid receptor, is now understood to represent a unique class of intracellular proteins. The σ₁ receptor is a well-characterized molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), playing a crucial role in cellular stress responses and calcium signaling.[2][3] The σ₂ receptor, more recently identified as transmembrane protein 97 (TMEM97), is implicated in cholesterol homeostasis and cellular proliferation.[4][5] The dual affinity of AZ66 for both receptor subtypes makes it a valuable tool for probing the integrated functions of the sigma system.
Primary Receptor Targets and Binding Affinity
The cornerstone of AZ66's pharmacological profile is its high-affinity binding to both σ₁ and σ₂ receptors. Quantitative analysis of its binding characteristics is typically achieved through competitive radioligand binding assays.
Quantitative Binding Data
Radioligand binding studies have demonstrated that AZ66 binds with high nanomolar affinity to both sigma receptor subtypes. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor, with lower values indicating a stronger interaction.
| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | -Pentazocine | Guinea Pig Brain | 2.4 ± 0.63 | [1] |
| Sigma-2 (σ₂) | [³H]DTG | Rat Liver | 0.51 ± 0.15 | [1] |
Table 1: Binding Affinities of AZ66 for Sigma-1 and Sigma-2 Receptors
These data highlight the potent interaction of AZ66 with its primary targets, with a particularly high affinity for the σ₂ receptor.
Selectivity Profile: A Focused Interaction
A critical aspect of drug development is understanding a compound's selectivity – its propensity to interact with its intended targets versus other proteins in the body. A highly selective compound is less likely to produce off-target effects. AZ66 has been reported to be highly selective for sigma receptors. One study explicitly states that AZ66 was found to be highly selective when screened against a panel of 64 other common central nervous system (CNS) receptors and transporters.[6] While the specific quantitative data from this broad panel screening is not publicly available, this finding suggests a low potential for direct interactions with other neurotransmitter systems, which is a favorable characteristic for a research tool and potential therapeutic candidate.
For a comprehensive assessment, a broad panel screening, such as the Eurofins Discovery SAFETYscan®47, is recommended to experimentally determine the binding affinity against a wide array of targets.[6][7][8][9][10] This would provide a detailed quantitative map of AZ66's selectivity and further solidify its utility.
Methodologies for Determining Binding Affinity
The determination of binding affinity is a foundational step in characterizing any receptor ligand. For AZ66 and other sigma receptor ligands, radioligand binding assays are the gold standard.
Experimental Workflow: Radioligand Binding Assay
Figure 1: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for σ₁ and σ₂ Receptors
This protocol provides a step-by-step guide for determining the Kᵢ of a test compound like AZ66 for the σ₁ and σ₂ receptors.
Materials:
-
Tissues: Guinea pig brain (for σ₁) or rat liver (for σ₂)
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
-
Radioligands:
-
-Pentazocine (for σ₁)
-
[³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) (for σ₂)
-
-
Masking Agent (for σ₂ assay): (+)-Pentazocine
-
Non-specific Binding Control: Haloperidol
-
Test Compound: 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride (AZ66)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize the appropriate tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.[11]
-
-
Binding Assay:
-
Prepare serial dilutions of AZ66.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Membrane preparation (typically 100-200 µg of protein)
-
For σ₂ assays, add (+)-pentazocine to a final concentration of 100 nM to mask the σ₁ receptors.[12]
-
Increasing concentrations of AZ66 or vehicle (for total binding) or a high concentration of haloperidol (e.g., 10 µM) for non-specific binding.
-
Radioligand at a concentration near its Kₔ (e.g., 5 nM for -pentazocine or [³H]DTG).[12]
-
-
Incubate the plates at 37°C for 90 minutes for σ₁ assays or at room temperature for 120 minutes for σ₂ assays.[12][13]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the AZ66 concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of AZ66 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Consequences of Receptor Binding
The binding of a ligand to a receptor is the first step in a cascade of events that leads to a physiological response. As an antagonist, AZ66 is expected to block the endogenous functions of the σ₁ and σ₂ receptors.
Sigma-1 (σ₁) Receptor Signaling Pathway
The σ₁ receptor is a molecular chaperone at the MAM that, in its resting state, is associated with the Binding Immunoglobulin Protein (BiP).[13] Upon stimulation by ligands or cellular stress, the σ₁ receptor dissociates from BiP and can interact with a variety of client proteins, including the inositol 1,4,5-trisphosphate receptor (IP₃R), to modulate calcium signaling.[1][2][14] It can also translocate to the plasma membrane to regulate ion channels.[15]
Figure 2: Simplified signaling pathway of the σ₁ receptor and the inhibitory action of AZ66.
As an antagonist, AZ66 would be expected to prevent the dissociation of the σ₁ receptor from BiP, thereby inhibiting its chaperone activity and its ability to modulate client proteins like the IP₃R. This can lead to an attenuation of intracellular calcium signaling.[1][16]
Sigma-2 (σ₂) / TMEM97 Receptor Signaling Pathway
The σ₂ receptor/TMEM97 is involved in the regulation of cholesterol homeostasis and has been shown to interact with the progesterone receptor membrane component 1 (PGRMC1).[4][17] It is also implicated in cell proliferation and survival pathways.
Figure 3: Overview of the functional role of the σ₂ receptor and its inhibition by AZ66.
By binding to the σ₂ receptor, AZ66 can modulate its function, which may have implications for cellular cholesterol levels and proliferative signaling. The antagonistic properties of AZ66 at this receptor could be explored for their anti-proliferative effects in cancer cell lines, which often overexpress σ₂ receptors.
Functional Assay: Caspase-3 Activity to Characterize σ₂ Receptor Antagonism
Since many σ₂ receptor agonists have been shown to induce apoptosis, a functional assay to characterize antagonists like AZ66 can involve assessing their ability to block agonist-induced cell death. A caspase-3 activity assay is a common method to quantify apoptosis.[11][18]
Principle:
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a synthetic substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3 to release the chromophore p-nitroanilide (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be measured spectrophotometrically at 405 nm.[19][20][21]
Detailed Protocol: Caspase-3 Colorimetric Assay
Materials:
-
Cell line expressing σ₂ receptors (e.g., MDA-MB-435 human melanoma cells)
-
Cell culture medium and supplements
-
96-well plates
-
σ₂ receptor agonist (e.g., Siramesine)
-
AZ66
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of AZ66 for 1-2 hours.
-
Induce apoptosis by adding a known σ₂ receptor agonist. Include appropriate controls (untreated cells, cells treated with agonist alone, and cells treated with AZ66 alone).
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a fresh plate.[20]
-
-
Caspase-3 Assay:
-
Add reaction buffer (containing DTT) to each well containing the cell lysate.
-
Add the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[20]
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
-
An antagonistic effect of AZ66 would be observed as a concentration-dependent reduction in the agonist-induced caspase-3 activity.
-
Conclusion and Future Directions
3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride (AZ66) is a potent and selective antagonist of both σ₁ and σ₂ receptors. Its high affinity for these targets, coupled with a favorable selectivity profile, makes it an invaluable tool for dissecting the complex biology of the sigma receptor system. The methodologies outlined in this guide provide a framework for the continued investigation of AZ66 and the development of novel sigma receptor ligands.
Future research should aim to acquire and publish the data from a broad off-target screening panel to provide a comprehensive, quantitative understanding of AZ66's selectivity. Further elucidation of the downstream signaling consequences of dual σ₁/σ₂ receptor antagonism in various cellular and disease models will be crucial for translating the preclinical pharmacology of this compound into potential therapeutic applications.
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